

What are the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride?

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B575618

[Get Quote](#)

Methyl 1H-pyrazole-4-carboxylate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties of **Methyl 1H-pyrazole-4-carboxylate hydrochloride**. It includes a summary of its physicochemical characteristics, spectral data, and a review of its synthesis and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information to support their work with this compound.

Chemical and Physical Properties

Methyl 1H-pyrazole-4-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 1H-pyrazole-4-carboxylic acid. The presence of the hydrochloride salt generally improves the compound's solubility in aqueous media and can enhance its stability.

Structure and Nomenclature

- IUPAC Name: **methyl 1H-pyrazole-4-carboxylate hydrochloride**
- Molecular Formula: C₅H₇ClN₂O₂
- Molecular Weight: 162.58 g/mol
- CAS Number: 181997-36-4
- Canonical SMILES: COC(=O)C1=CNN=C1.Cl

Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 1H-pyrazole-4-carboxylate and its hydrochloride salt. Data for the free base is included for comparison.

Property	Methyl 1H-pyrazole-4-carboxylate	Methyl 1H-pyrazole-4-carboxylate hydrochloride	Reference(s)
Molecular Formula	C ₅ H ₆ N ₂ O ₂	C ₅ H ₇ ClN ₂ O ₂	
Molecular Weight	126.11 g/mol	162.58 g/mol	
Melting Point	145-146 °C	178-183 °C	
Boiling Point	271 °C (Predicted)	Not available	
Density	1.275 g/cm ³ (Predicted)	Not available	
pKa	11.59 ± 0.50 (Predicted)	Not available	
LogP	0.1 (Predicted)	Not available	
Appearance	White to faint yellow solid	White to off-white solid	

Solubility

Detailed quantitative solubility data for **Methyl 1H-pyrazole-4-carboxylate hydrochloride** in a range of organic solvents is not readily available in the literature. However, based on the properties of similar small molecule hydrochloride salts, a general solubility profile can be inferred:

- Water: Soluble
- Methanol: Soluble
- Ethanol: Soluble
- Dimethyl Sulfoxide (DMSO): Soluble
- Dichloromethane (DCM): Sparingly soluble to insoluble
- Ethyl Acetate: Sparingly soluble to insoluble
- Hexanes: Insoluble

It is recommended to perform solubility tests for specific applications.

Stability

The hydrochloride salt of Methyl 1H-pyrazole-4-carboxylate is expected to be more stable as a solid compared to the free base, particularly with respect to disproportionation or degradation under acidic conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. For solutions, it is advisable to prepare them fresh. Long-term stability in various solvents should be determined experimentally.

Reactivity and Synthesis

The pyrazole ring is a robust aromatic system. The reactivity of Methyl 1H-pyrazole-4-carboxylate is primarily centered around the N-H of the pyrazole ring and the ester functionality. The hydrochloride salt would likely be used in reactions where a water-soluble form of the pyrazole is advantageous or to protect the pyrazole nitrogen during certain transformations.

General Reactivity

- **N-Alkylation/N-Arylation:** The nitrogen atom of the pyrazole ring can be alkylated or arylated under basic conditions.
- **Ester Hydrolysis:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
- **Amidation:** The ester can be converted to an amide by reaction with an amine.
- **Electrophilic Substitution:** The pyrazole ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group will influence the position of substitution.

Synthesis

Methyl 1H-pyrazole-4-carboxylate hydrochloride is typically synthesized in a two-step process starting from 1H-pyrazole-4-carboxylic acid.

Step 1: Esterification of 1H-pyrazole-4-carboxylic acid

The carboxylic acid is first converted to its methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

Step 2: Formation of the Hydrochloride Salt

The resulting Methyl 1H-pyrazole-4-carboxylate is then treated with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or methanol, to precipitate the hydrochloride salt.

Experimental Protocols

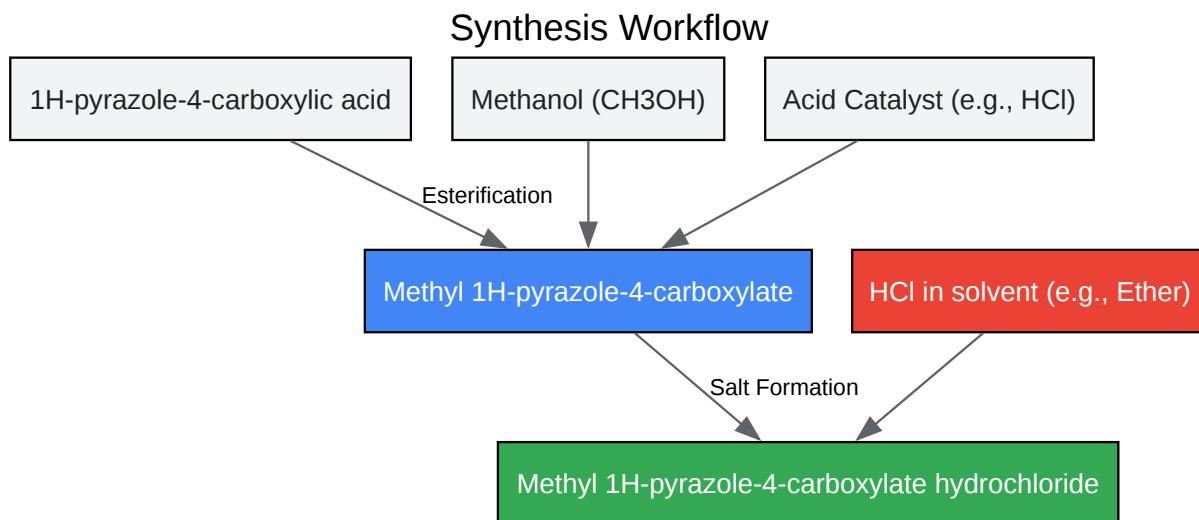
Synthesis of Methyl 1H-pyrazole-4-carboxylate

A common laboratory-scale synthesis involves the esterification of 1H-pyrazole-4-carboxylic acid.

- **Materials:** 1H-pyrazole-4-carboxylic acid, Methanol, 4M HCl in Methanol.
- **Procedure:**

- Dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in a 4M solution of HCl in methanol.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dry the resulting solid under vacuum to yield **Methyl 1H-pyrazole-4-carboxylate hydrochloride**. For the free base, a basic workup would be required.

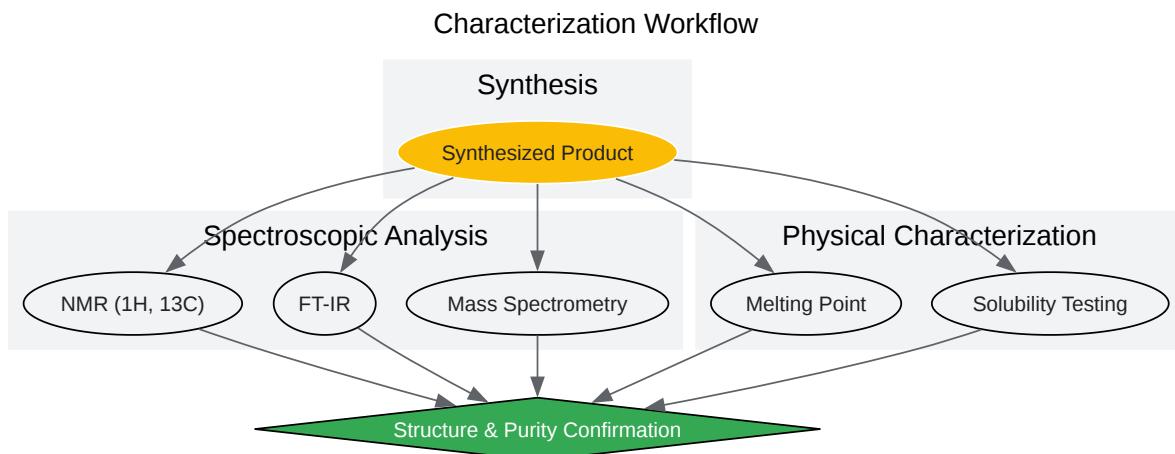
Characterization Methods


- ^1H NMR (DMSO-d₆, 400 MHz): δ 11.62 (s, 1H, -NH), 8.09 (s, 2H, pyrazole ring-H), 3.72 (s, 3H, -OCH₃).
- ^{13}C NMR: Specific data for the hydrochloride salt is not readily available. For the free base, the expected chemical shifts would be in the regions of δ 160-165 (C=O), δ 130-140 (pyrazole C-H), and δ 50-55 (-OCH₃).

The IR spectrum of **Methyl 1H-pyrazole-4-carboxylate hydrochloride** is expected to show characteristic absorption bands for the N-H stretch (broad, centered around 3000-3400 cm⁻¹), C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region).

Mass spectrometry of the free base, Methyl 1H-pyrazole-4-carboxylate, would show a molecular ion peak (M⁺) at m/z 126.11. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Visualizations


Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 1H-pyrazole-4-carboxylate hydrochloride**.

Experimental Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of the synthesized compound.

Conclusion

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and characterization. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental procedures.

- To cite this document: BenchChem. [What are the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b575618#what-are-the-chemical-properties-of-methyl-1h-pyrazole-4-carboxylate-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com